
(4-Hexylcyclohexyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hexylcyclohexyl) acetate is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, where a hexyl group is attached to the fourth carbon of the cyclohexane ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylcyclohexyl) acetate typically involves the esterification of 4-hexylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high conversion rates and product yields.
Chemical Reactions Analysis
Types of Reactions
(4-Hexylcyclohexyl) acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hexylcyclohexanecarboxylic acid.
Reduction: The major product is 4-hexylcyclohexanol.
Substitution: The products depend on the nucleophile used; for example, using hydroxide ions would yield 4-hexylcyclohexanol.
Scientific Research Applications
(4-Hexylcyclohexyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (4-Hexylcyclohexyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hexyl group.
Hexyl acetate: Similar structure but lacks the cyclohexane ring.
Cyclohexyl hexanoate: Similar structure but with a different ester group.
Uniqueness
(4-Hexylcyclohexyl) acetate is unique due to the presence of both a cyclohexane ring and a hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.
Properties
CAS No. |
7770-77-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(4-hexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h13-14H,3-11H2,1-2H3 |
InChI Key |
OVRBCELCLADWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


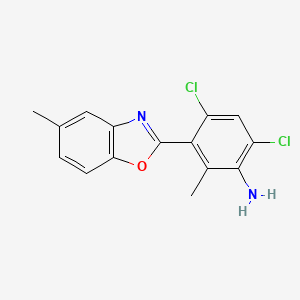
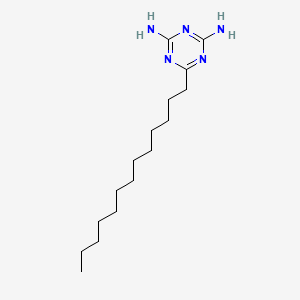
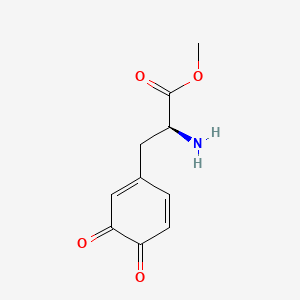
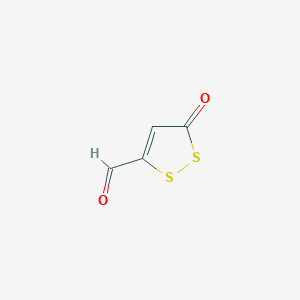
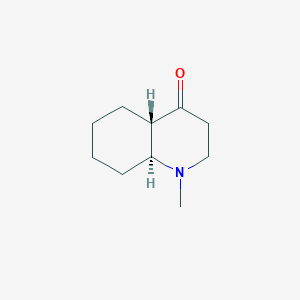
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
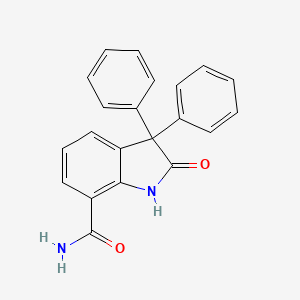
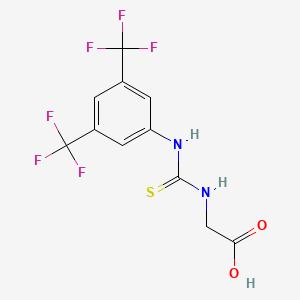
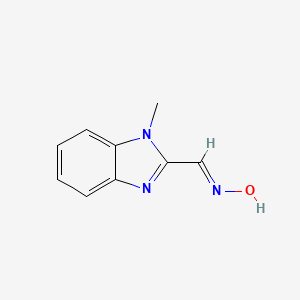
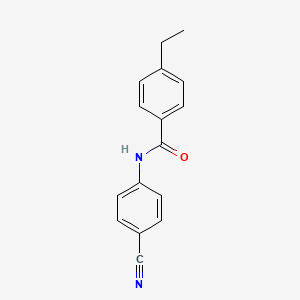
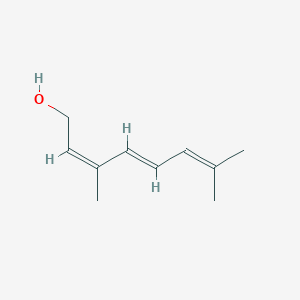
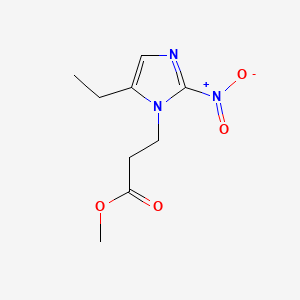

![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
